molecular formula C20H22N2O4S3 B2962753 (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896358-97-7

(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No. B2962753
CAS RN: 896358-97-7
M. Wt: 450.59
InChI Key: UNXJOFRUNDXRSH-MRCUWXFGSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol-2(3H)-ylidene, methylsulfonyl, ethoxyethyl, and methylthio groups. For example, the sulfur atoms in the methylsulfonyl and methylthio groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activity of related compounds, demonstrating their potential as selective class III agents in cardiac applications. These studies have highlighted the viability of certain moieties as replacements for traditional groups to achieve desired electrophysiological effects, showing promise for therapeutic interventions in cardiac arrhythmias (Morgan et al., 1990).

Antimalarial Activity

Investigations into the antimalarial properties of sulfonamide derivatives have shown significant activity against malaria parasites. These studies have characterized the ADMET properties of these compounds, providing insights into their pharmacological profiles and offering a basis for further antimalarial drug development (Fahim & Ismael, 2021).

Acetylcholinesterase Inhibition

Studies on related compounds have evaluated their potential as reversible inhibitors of acetylcholinesterase (AChE), an enzyme target for the treatment of conditions like Alzheimer's disease. These investigations have provided valuable information on the blood-brain permeability and regional brain distribution of these compounds, contributing to the understanding of their in vivo activity (Brown-Proctor et al., 1999).

Synthetic Methodologies

Research has also focused on the synthesis of related compounds, exploring new methodologies and reactions to create a variety of derivatives with potential biological and pharmacological applications. These synthetic approaches have broadened the scope of chemical transformations available for the development of novel compounds with diverse activities (Basheer & Rappoport, 2006).

Development of Pharmacological Agents

Further studies have delved into the development of novel pharmacological agents based on benzothiazole derivatives, evaluating their potential in various therapeutic areas. These efforts have led to the identification of compounds with promising activities, contributing to the expansion of therapeutic options in pharmacology (Adhami et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been evaluated asquorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Mode of Action

Similar compounds have shown potential to inhibitCviR receptor-based quorum sensing signals in Chromobacterium violaceum . They were also found to inhibit the QS-mediated GFP signals in a dose-dependent manner .

Biochemical Pathways

The compound likely affects the quorum sensing pathways . Quorum sensing is a method of bacterial communication and is used to evaluate population density. When the bacterial population reaches a certain level, gene expression is triggered, leading to changes in behavior. By inhibiting quorum sensing, this compound could potentially disrupt these pathways and their downstream effects.

Result of Action

The search results suggest that similar compounds have exhibited biofilm clearance at certain concentrations . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. Clearing biofilms is often beneficial as they can contribute to bacterial resistance and chronic infections.

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S3/c1-4-26-12-11-22-17-10-9-16(29(3,24)25)13-18(17)28-20(22)21-19(23)14-5-7-15(27-2)8-6-14/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXJOFRUNDXRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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